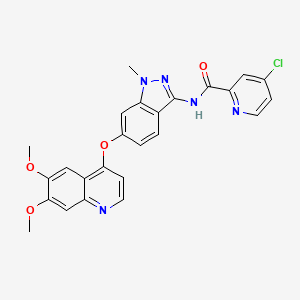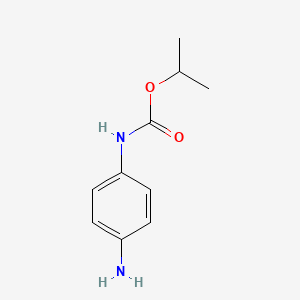
propan-2-yl N-(4-aminophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl N-(4-aminophenyl)carbamate is a chemical compound with the molecular formula C11H16N2O2. It is also known as isopropyl 4-aminobenzylcarbamate. This compound is characterized by its amine group attached to a benzene ring, which is further connected to a carbamate group. It is a white or colorless solid that is soluble in water and other polar solvents.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a reaction between propan-2-ol (isopropanol) and 4-aminobenzyl chloride in the presence of a carbamate-forming reagent such as diethyl carbonate or urea.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors or batch reactors under controlled temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds such as this compound oxide.
Reduction: Amine derivatives such as this compound amine.
Substitution: Substituted derivatives such as propan-2-yl N-(4-azidophenyl)carbamate.
Wissenschaftliche Forschungsanwendungen
Chemistry: Propan-2-yl N-(4-aminophenyl)carbamate is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein interactions. Medicine: Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism by which propan-2-yl N-(4-aminophenyl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, leading to inhibition or activation of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Propan-2-yl N-[(4-aminophenyl)methyl]carbamate: Similar structure but with a methyl group instead of a hydrogen atom on the benzene ring.
N-[(4-aminophenyl)methyl]-N-(propan-2-yl)acetamide: Similar core structure but with an acetamide group instead of a carbamate group.
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
propan-2-yl N-(4-aminophenyl)carbamate |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)14-10(13)12-9-5-3-8(11)4-6-9/h3-7H,11H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
RMQZCNFEBWSLIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)NC1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


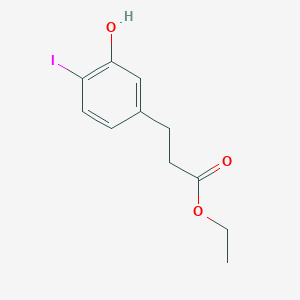

![1,7-Diazaspiro[4.4]nonane-1-carboxamide](/img/structure/B15355852.png)
![Methyl 4-bromo-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B15355861.png)
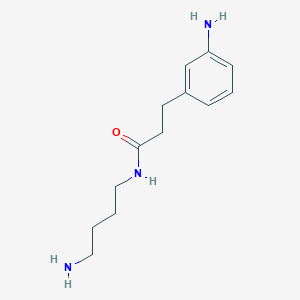
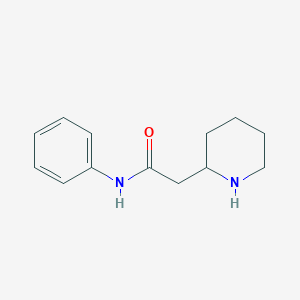
![1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethanone](/img/structure/B15355879.png)
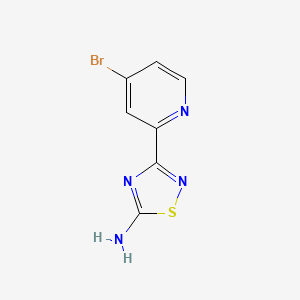
![Methyl 2-[1-(dibenzylamino)cyclopropyl]acetate](/img/structure/B15355900.png)
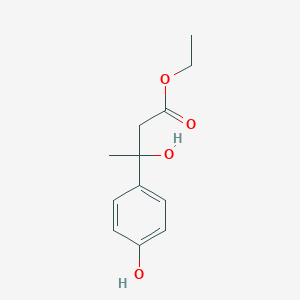
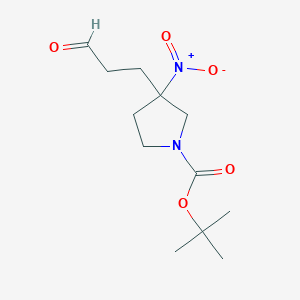
![N-[(2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B15355919.png)
![7-(4-Methoxyphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15355938.png)
